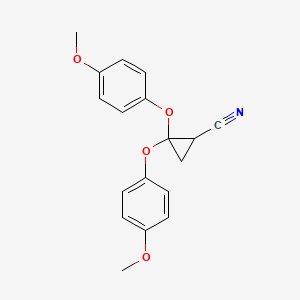

2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile

Description

Properties

CAS No. |

651306-65-9 |

|---|---|

Molecular Formula |

C18H17NO4 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

2,2-bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C18H17NO4/c1-20-14-3-7-16(8-4-14)22-18(11-13(18)12-19)23-17-9-5-15(21-2)6-10-17/h3-10,13H,11H2,1-2H3 |

InChI Key |

QJHGPURPOJJXIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Steps

The synthesis of 2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile can be summarized in several key steps:

Formation of Cyclopropyl Intermediate : A suitable precursor containing a methoxyphenoxy group is reacted under cyclopropanation conditions to form the cyclopropyl intermediate.

Nitrile Introduction : The introduction of the carbonitrile group can be achieved through nucleophilic substitution reactions on appropriate precursors, often involving cyanide sources such as sodium cyanide or other cyanating agents.

Final Coupling and Purification : The final step usually involves coupling reactions where the cyclopropyl intermediate is linked with additional functional groups or moieties, followed by purification techniques such as recrystallization or chromatography to isolate the desired product.

Summary of Yields and Conditions

The following table summarizes some experimental conditions and yields reported in the literature for similar synthesis methods:

Biological Activity

2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile, also known by its CAS number 651306-65-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Structure:

- Molecular Formula: C16H16N2O4

- Molecular Weight: 300.31 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activities and influence signaling pathways within cells.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It could act as a modulator for certain receptors, influencing physiological responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent. In a comparative study against other compounds with similar structures, it was found to exhibit superior activity against specific pathogens and cancer cells.

Key Findings:

- The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

- It showed promise as an effective agent in combination therapies for multidrug-resistant infections.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its antitumor properties. In vitro studies have shown that derivatives of cyclopropane compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, research indicated that certain derivatives demonstrated significant inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) kinases, which are crucial targets in cancer therapy .

Case Study:

A study evaluated the cytotoxic effects of related carbonitrile compounds on cancer cell lines such as MCF-7 and A549. The results showed that these compounds had promising anti-proliferative activity, with IC50 values indicating effective inhibition comparable to established chemotherapeutics .

Material Science

The synthesis of poly-substituted compounds through cyclotrimerization processes involving cyclopropane derivatives has been explored extensively. These reactions can yield materials suitable for various applications, including polymers and advanced coatings .

Data Table: Synthesis Conditions for Cyclotrimerization

| Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Acetophenone | Copper(II) iodide | Reflux in chlorinated benzene | 85 |

| 4-Methoxyphenol | Di-tert-butyl peroxide | Ambient temperature | 75 |

The biological activity of 2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile has been linked to its ability to inhibit specific enzyme pathways involved in tumor growth. Studies have shown that modifications to the cyclopropane structure can enhance its biological efficacy.

Case Study:

A derivative of the compound was tested against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. The structure-activity relationship suggests that the methoxy groups play a role in modulating biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electronic Effects : The nitrile group’s electron-withdrawing nature is amplified in tetracarbonitrile analogs (C₁₄H₈N₄O), making them more electrophilic than the target compound .

- Solubility : Methoxy groups enhance solubility in polar solvents, as seen in 1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarbonitrile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2-bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile?

- Methodology : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions. For example, Simmons-Smith reactions using diiodomethane and zinc-copper couples can generate strained cyclopropane rings. For nitrile-functionalized cyclopropanes, precursors like α-cyano carbonyl compounds may be used, with subsequent substitution of methoxyphenoxy groups via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Characterization : Confirm the cyclopropane ring structure using -NMR (e.g., coupling constants for cyclopropane protons) and IR spectroscopy (C≡N stretch ~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight, moisture-resistant containers at –20°C to prevent hydrolysis of the nitrile group or degradation of the cyclopropane ring. Avoid exposure to light, as methoxyaryl groups may undergo photooxidation .

- Safety : Follow GHS guidelines for nitriles (e.g., P301 + P310 for toxicity). Use PPE and work in a fume hood due to potential release of toxic HCN under extreme conditions .

Advanced Research Questions

Q. How can contradictory data on thermal stability be resolved?

- Case Study : If conflicting melting points or decomposition temperatures are reported (e.g., as seen in cyclopropane derivatives with mp variations of 5–10°C in vs. 4), conduct differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). Compare purity via HPLC and assess crystallinity using X-ray diffraction (XRD). Contradictions may arise from polymorphic forms or trace impurities .

Q. What mechanistic insights exist for the reactivity of the cyclopropane ring in this compound?

- Experimental Design : Investigate ring-opening reactions under acidic/basic conditions. For example, treat the compound with HCl/MeOH and monitor products via LC-MS. The nitrile group may stabilize transition states, altering regioselectivity compared to non-cyano cyclopropanes. Compare kinetic data (e.g., ) with computational models (DFT) to validate proposed mechanisms .

Q. How can researchers address challenges in spectroscopic characterization of sterically hindered substituents?

- Advanced Techniques : Use 2D NMR (e.g., NOESY or ROESY) to resolve overlapping signals from the two 4-methoxyphenoxy groups. For crystallographic ambiguity, employ synchrotron XRD or dynamic nuclear polarization (DNP) NMR to enhance sensitivity .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting catalytic activity data in published studies?

- Case Study : If the compound exhibits variable performance as a ligand or intermediate in cross-coupling reactions, systematically test variables:

- Solvent polarity (e.g., DMSO vs. THF effects on nitrile coordination).

- Metal catalysts (Pd vs. Ni).

- Substrate scope (electron-deficient vs. -rich aryl halides).

Publish raw datasets (e.g., yield vs. time profiles) to enable meta-analysis .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality Control : Implement in-line FTIR to monitor reaction progress. Use preparative HPLC for purification and quantify impurities via -NMR integration. For cyclopropane derivatives, ensure strict control of reaction temperature (±2°C) to avoid ring strain variations .

Applications in Organic Synthesis

Q. What role does the nitrile group play in directing regioselectivity?

- Methodology : The electron-withdrawing nitrile group polarizes the cyclopropane ring, making adjacent carbons electrophilic. Demonstrate this via electrophilic aromatic substitution (e.g., nitration) and compare regioselectivity with non-cyano analogs. Computational electron-density maps (MEPs) can further validate directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.